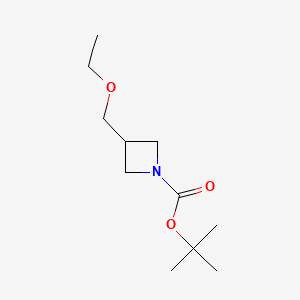

N-BOC-3-(Ethoxymethyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-3-(Ethoxymethyl)azetidine typically involves the following steps:

Starting Material: The synthesis begins with (N-BOC)azetidin-3-one.

Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form (N-BOC-azetidin-3-ylidene)acetate.

Aza-Michael Addition: The (N-BOC-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Analyse Chemischer Reaktionen

Types of Reactions

N-BOC-3-(Ethoxymethyl)azetidine undergoes several types of chemical reactions, including:

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Bases: Potassium carbonate (K2CO3) is commonly used as a base in reactions involving azetidines.

Solvents: A mixture of acetonitrile and methanol (9:1 ratio) is often used as the solvent system.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can modify the functional groups attached to the azetidine ring.

Wissenschaftliche Forschungsanwendungen

N-BOC-3-(Ethoxymethyl)azetidine has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structural properties and reactivity.

Polymer Chemistry: Azetidines, including this compound, are used in the synthesis of polymers with specific properties.

Wirkmechanismus

The mechanism of action of N-BOC-3-(Ethoxymethyl)azetidine involves its reactivity due to the ring strain of the four-membered azetidine ring. This strain makes the compound more reactive and allows it to participate in various chemical reactions. The nitrogen atom in the ring can act as a nucleophile, facilitating substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: A simpler four-membered nitrogen-containing heterocycle.

N-BOC-3-(Hydroxymethyl)azetidine: Similar to N-BOC-3-(Ethoxymethyl)azetidine but with a hydroxymethyl group instead of an ethoxymethyl group.

Uniqueness

This compound is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and the types of reactions it undergoes. This compound’s specific structure allows for unique applications in organic synthesis and medicinal chemistry .

Biologische Aktivität

N-BOC-3-(Ethoxymethyl)azetidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. The compound features a BOC (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the ring strain present in the azetidine structure. This strain allows for high reactivity, enabling the compound to participate in nucleophilic reactions and form covalent bonds with target proteins, which is crucial for its pharmacological effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that azetidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest, although further research is necessary to elucidate these pathways .

Anti-inflammatory Effects

The compound's interaction with inflammatory pathways has been explored, particularly its role as a potential inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA can lead to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. This suggests that this compound could be developed as a therapeutic agent for managing inflammatory conditions .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILNXKTXWWZRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742956 |

Source

|

| Record name | tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-11-4 |

Source

|

| Record name | tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.